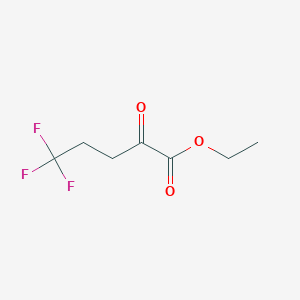

ethyl 5,5,5-trifluoro-2-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5,5,5-trifluoro-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)5(11)3-4-7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQVAHHVDOVZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 5,5,5-trifluoro-2-oxopentanoate: A Technical Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] When this powerful functional group is combined with an α-ketoester moiety—a versatile synthon for a variety of heterocyclic and acyclic structures—the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-2-oxopentanoate (CAS Number: 1003322-53-9), a fluorinated α-ketoester with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes available information, predicted data from computational models, and insights derived from structurally analogous compounds. Our objective is to provide researchers, scientists, and drug development professionals with a reliable and in-depth resource for the understanding and utilization of this promising chemical entity.

Core Compound Identification and Physicochemical Properties

This compound is definitively identified by the Chemical Abstracts Service (CAS) number 1003322-53-9 .[5][6] Its molecular structure features a pentanoate backbone with a trifluoromethyl group at the terminal (C5) position and a ketone at the alpha (C2) position, with the carboxyl group esterified with an ethyl group.

Molecular and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1003322-53-9 | [5][6] |

| Molecular Formula | C₇H₉F₃O₃ | [6] |

| Molecular Weight | 198.14 g/mol | [6] |

| IUPAC Name | This compound | |

| Synonyms | 5,5,5-TRIFLUORO-2-OXOPENTANOIC ACID ETHYL ESTER | [6] |

| Boiling Point | 182.1 ± 40.0 °C (Predicted) | [5] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 1.4611 (Predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [6] |

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic procedures for this compound are not extensively published, its structure suggests plausible synthetic routes based on established methodologies for the preparation of α-ketoesters.

Proposed Synthetic Pathway

A logical and common approach to the synthesis of α-ketoesters involves the acylation of a suitable precursor with an appropriate acylating agent.[4][7] For this compound, a potential route could involve the reaction of an organometallic reagent derived from a trifluorinated alkane with an ethyl oxalyl chloride.

Diagram: Proposed Synthesis of this compound

Caption: A potential synthetic route to the target compound.

Spectroscopic Profile for Structural Verification

The definitive identification of this compound in a research setting relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.[8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The two methylene groups in the pentanoate chain would likely appear as complex multiplets in the 2.5-3.5 ppm region, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR would be distinguished by the presence of two carbonyl signals, one for the ester (around 160-165 ppm) and one for the ketone (around 190-195 ppm). The trifluoromethyl carbon would appear as a quartet in the 120-125 ppm range due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR should exhibit a single signal, likely a triplet, in the region characteristic of trifluoromethyl groups, shifted by the electronic environment of the alkyl chain.

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is expected around 1750-1735 cm⁻¹, while the ketone C=O stretch should appear at a slightly lower wavenumber, typically in the 1725-1705 cm⁻¹ range.[9] Strong C-F stretching bands are also anticipated in the 1300-1100 cm⁻¹ region.

Under electron ionization (EI), the mass spectrum would likely show the molecular ion peak at m/z 198. Fragmentation patterns would include the loss of the ethoxy group (-45 Da) and cleavage adjacent to the carbonyl groups.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a compelling building block in the synthesis of novel bioactive molecules.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the pharmacological properties of a drug candidate.[2] Its incorporation can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the half-life of a drug.[1]

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Improved Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets.

Versatility of the α-Ketoester Moiety

The α-ketoester functional group is a versatile handle for a wide range of chemical transformations, including:

-

Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals.

-

Formation of α-Amino Acids and α-Hydroxy Acids: The ketone can be readily converted to an amine or a hydroxyl group, providing access to fluorinated amino acid or hydroxy acid derivatives.

Safety, Handling, and Storage

Given the presence of the trifluoromethyl group and the reactive ketoester functionality, appropriate safety precautions are essential when handling this compound. While specific toxicology data for this compound is not available, general guidelines for handling fluorinated organic compounds should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[6] Therefore, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific molecule is currently lacking, its structural features suggest significant potential. This guide has aimed to provide a foundational understanding of its properties, potential synthesis, and applications by synthesizing available data and drawing logical inferences from related compounds. As the demand for sophisticated fluorinated molecules continues to grow, it is anticipated that further research will unlock the full potential of this versatile chemical entity.

References

- CN104710308A - Synthesis method of ethyl trifluoroacetate - Google P

- CN103382152A - Preparation method of alpha-keto ester - Google P

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - NIH. (URL: [Link])

-

Direct Synthesis of α-Keto Esters from Ethylbenzenes Using 48% Aqueous HBr by Aerobic Visible Light - Who we serve. (URL: [Link])

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (URL: [Link])

- US4879407A - Process for the preparation of ethyl trifluoroacetate - Google P

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem. (URL: [Link])

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Chemsrc. (URL: [Link])

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (URL: [Link])

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (URL: [Link])

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Figshare. (URL: [Link])

-

Trifluoromethyl ketones: properties, preparation, and application - RSC Publishing. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED TRIFLUOROACETOPHENONES - European Patent Office - EP 3207024 B1. (URL: [Link])

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Ethanol, 2,2,2-trifluoro- - the NIST WebBook. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 1003322-53-9 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-2-oxopentanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5,5,5-trifluoro-2-oxopentanoate is a fluorinated α-keto ester of significant interest in medicinal chemistry and organic synthesis. The presence of a terminal trifluoromethyl (CF₃) group imparts unique electronic properties that can enhance the metabolic stability, bioavailability, and binding affinity of parent molecules, making it a valuable building block for the development of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in drug discovery and development.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a range of physicochemical and biological properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to improved pharmacokinetic profiles. This compound serves as a key synthon for introducing the trifluoromethyl moiety into more complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

While experimentally determined data for this compound is not extensively published, a combination of predicted values and data from commercial suppliers provides a useful profile.

| Property | Value | Source |

| CAS Number | 1003322-53-9 | ChemScene[1] |

| Molecular Formula | C₇H₉F₃O₃ | ChemScene[1] |

| Molecular Weight | 198.14 g/mol | ChemScene[1] |

| Predicted Boiling Point | 182.1 ± 40.0 °C | ChemicalBook[2] |

| Predicted Density | 1.230 ± 0.06 g/cm³ | ChemicalBook[2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | ChemScene[1] |

| Predicted LogP | 1.4611 | ChemScene[1] |

Spectroscopic Profile

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester protons (a quartet and a triplet), and two methylene groups in the pentanoate chain. The methylene group adjacent to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms, and further split by the adjacent methylene group. The other methylene group will exhibit a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbons (one for the ketone and one for the ester), the ethyl ester carbons, and the methylene carbons of the pentanoate chain. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1720-1750 cm⁻¹. C-F stretching vibrations are also expected to be present, usually in the 1000-1350 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the carbon chain.

Synthesis and Reactivity

The synthesis of this compound typically involves a Claisen-type condensation reaction.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is the Claisen condensation of ethyl trifluoroacetate with ethyl pyruvate. This reaction is typically base-catalyzed, using a non-nucleophilic base such as sodium hydride or sodium ethoxide.

Caption: Proposed synthesis of this compound via Claisen condensation.

Key Reactivity

The chemical reactivity of this compound is dictated by the presence of the ketone and ester functional groups.

3.2.1. Reduction of the Ketone

The ketone at the C-2 position can be selectively reduced to a hydroxyl group using mild reducing agents such as sodium borohydride (NaBH₄). This reaction is typically carried out in an alcoholic solvent like methanol or ethanol at low temperatures to favor the reduction of the more reactive ketone over the ester.[3][4]

Experimental Protocol: Selective Reduction of the Ketone

-

Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions while monitoring the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Caption: Selective reduction of the ketone in this compound.

3.2.2. Reaction with Hydrazines to Form Pyrazoles

The 1,2-dicarbonyl moiety of this compound makes it an excellent precursor for the synthesis of trifluoromethyl-substituted pyrazoles. Reaction with hydrazine or substituted hydrazines leads to a condensation reaction, followed by cyclization and dehydration to afford the aromatic pyrazole ring. Trifluoromethyl-pyrazoles are a class of compounds with known applications as COX-2 inhibitors and in agrochemicals.

Experimental Protocol: Synthesis of a Trifluoromethyl-Pyrazole

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Add a stoichiometric amount of hydrazine hydrate (or a substituted hydrazine).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethyl-pyrazole.

Caption: Synthesis of a trifluoromethyl-pyrazole from this compound.

Applications in Drug Development and Medicinal Chemistry

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not widely reported, its potential as a building block is significant. Its structural motifs are found in various classes of bioactive molecules.

Precursor to Trifluoromethyl-Substituted Heterocycles

As demonstrated, this compound is a versatile precursor to trifluoromethyl-substituted heterocycles, particularly pyrazoles. These scaffolds are present in a number of biologically active compounds, including anti-inflammatory agents and pesticides.

Synthesis of Fluorinated Amino Acids

The closely related compound, ethyl trifluoropyruvate, is a known starting material for the synthesis of chiral α-trifluoromethylated proline. This suggests that this compound could be similarly employed in the synthesis of other non-natural, fluorinated amino acids. These amino acids are valuable tools for peptide and protein engineering, often enhancing proteolytic stability and modulating conformation.

Potential Role in Antiviral Agents

The trifluoromethyl group is a key feature in some antiviral nucleoside analogs, such as trifluridine (5-trifluoromethyl-2'-deoxyuridine). While not a direct precursor, the reactivity of this compound could be harnessed to construct novel heterocyclic bases for antiviral drug candidates.

Safety and Handling

Based on the GHS hazard statements provided by commercial suppliers, this compound should be handled with care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362 (Take off contaminated clothing and wash before reuse).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules. Its unique combination of a trifluoromethyl group and a 1,2-dicarbonyl moiety allows for a range of chemical transformations, leading to the formation of important heterocyclic and acyclic structures. For researchers and scientists in drug development, this compound offers a strategic tool for the introduction of the trifluoromethyl group, with the potential to significantly enhance the biological and pharmacological properties of new drug candidates. Further exploration of its reactivity and applications is warranted to fully realize its potential in medicinal chemistry and beyond.

References

-

Scribd. (n.d.). Sodium Borohydride Reduction Final v2x. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethylated Heterocycles. Retrieved from [Link]

-

ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antiviral Activity Evaluation of 2',5',5'-Trifluoro-Apiosyl Nucleoside Phosphonic Acid Analogs. Retrieved from [Link]

- Google Patents. (n.d.). EP0274025A2 - Novel antiviral agents.

-

MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

NIH. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]

-

NIH. (n.d.). Antiviral Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

-

SpringerLink. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Retrieved from [Link]

-

ResearchGate. (2013, December 20). Which are the expected products when ethyl β-arylamino crotonates is treated with hydrazine hydrate?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

SpringerLink. (n.d.). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

-

PubMed. (n.d.). [4'-Thio-5-ethyl-2'-deoxyuridine 5'-phosphonates: synthesis and antiviral activity]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 5,5,5-trifluoro-2-oxopentanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketoesters

Ethyl 5,5,5-trifluoro-2-oxopentanoate is a fluorinated β-ketoester of significant interest in synthetic and medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] This terminal CF₃ group, with its high electronegativity and lipophilicity, can enhance metabolic stability, improve receptor binding affinity, and modulate the acidity of adjacent protons, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed examination of its synthesis via Claisen condensation, its key chemical properties, and its applications as a versatile building block in organic synthesis.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

-

Common Synonym: 5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester[2]

Physicochemical Properties

A summary of the key physical and computed properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉F₃O₃ | [2][3] |

| Molecular Weight | 198.14 g/mol | [2] |

| Boiling Point (Predicted) | 182.1 ± 40.0 °C | [4] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| LogP (Computed) | 1.4611 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 4 | [2] |

Section 2: Synthesis via Crossed Claisen Condensation

The primary and most logical synthetic route to this compound is a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of two different esters in the presence of a strong base.

Reaction Principle and Causality

The synthesis involves the reaction between ethyl trifluoroacetate and ethyl propionate. The key principles governing this transformation are:

-

Enolate Formation: Ethyl propionate possesses α-protons which can be abstracted by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate.

-

Electrophilic Partner: Ethyl trifluoroacetate serves as the electrophilic partner. It lacks α-protons and therefore cannot self-condense. The powerful electron-withdrawing effect of the trifluoromethyl group makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Irreversible Deprotonation: The resulting β-ketoester product has acidic protons on the central methylene group (C-3). A stoichiometric amount of a strong base is required to deprotonate this position, driving the reaction equilibrium towards the product.[5]

The choice of a strong, non-nucleophilic base is critical to favor the desired condensation over competing side reactions. Sodium hydride (NaH) is often effective as it irreversibly deprotonates the starting ester and the product, minimizing side reactions.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

-

Ethyl trifluoroacetate

-

Ethyl propionate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stirrer and addition funnel is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous solvent is then added.

-

Enolate Formation: A solution of ethyl propionate (1.0 equivalent) in anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases.

-

Condensation: The reaction mixture is cooled to 0 °C, and a solution of ethyl trifluoroacetate (1.0-1.2 equivalents) in anhydrous solvent is added dropwise via the addition funnel, maintaining the internal temperature below 5-10 °C. After the addition is complete, the reaction is stirred at room temperature for several hours or until TLC/GC-MS analysis indicates completion.

-

Quenching and Workup: The reaction is carefully quenched by slow addition to a chilled aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the product.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 3: Chemical Reactivity and Applications

This compound is a bifunctional molecule, possessing both an ester and a ketone carbonyl group, as well as an acidic methylene bridge. This structure makes it a valuable precursor for a variety of more complex molecules, particularly heterocyclic compounds.

Reactivity Profile

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups. The ketone at the C-2 position is highly electrophilic, making it a prime target for nucleophilic attack. The methylene protons at the C-3 position are acidic and can be readily deprotonated to form a stable enolate, which can then act as a nucleophile in various reactions.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 1003322-53-9 [m.chemicalbook.com]

- 4. This compound | 1003322-53-9 [chemicalbook.com]

- 5. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

physical properties of ethyl 5,5,5-trifluoro-2-oxopentanoate

An In-depth Technical Guide to the Physical Properties of Ethyl 5,5,5-trifluoro-2-oxopentanoate

Introduction

This compound (CAS No. 1003322-53-9) is a fluorinated α-keto ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The incorporation of a trifluoromethyl (CF₃) group imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in target molecules. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a critical resource for researchers engaged in its use.

As a versatile synthetic building block, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and analytical characterization. This document consolidates available data, clarifies ambiguities with related isomers, and provides practical protocols for its analysis.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is critical to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly accessible literature. The values presented herein are the most current available.

| Property | Value | Source |

| Chemical Abstract Service (CAS) Number | 1003322-53-9 | [1][2] |

| Molecular Formula | C₇H₉F₃O₃ | [1][2] |

| Molecular Weight | 198.14 g/mol | [1][2] |

| Boiling Point (Predicted) | 182.1 ± 40.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [2] |

| Purity (Commercially Available) | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |

| LogP (Calculated) | 1.4611 | [1] |

| Storage Recommendation | Sealed in a dry environment at 2-8°C | [1] |

Discussion of Properties:

The predicted boiling point of approximately 182°C suggests that this compound is a relatively low-volatility liquid at standard temperature and pressure, facilitating its handling in a laboratory setting.[2] Its predicted density of 1.230 g/cm³ is, as expected, higher than typical non-fluorinated organic esters due to the high atomic mass of fluorine.[2]

It is crucial to distinguish this compound from its isomers, such as ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS: 70961-05-6) and ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0), as their properties differ and are often conflated in chemical databases. For instance, the 4-oxo isomer has a reported boiling point of 185.2 ± 35.0 °C and a density of 1.2 ± 0.1 g/cm³.[3] The 2,4-dioxo derivative has a higher boiling point of 198.1 ± 35.0 °C.[4]

Information regarding the solubility of this compound is not extensively documented. However, based on its structure as an ethyl ester with a polar keto group and a lipophilic trifluoromethyl group, it is expected to be miscible with a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols, while exhibiting limited solubility in water.

Anticipated Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be straightforward. The ethyl ester group should present as a quartet at approximately 4.2-4.3 ppm (2H, -O-CH₂-CH₃) and a triplet at around 1.2-1.3 ppm (3H, -O-CH₂-CH₃). The two methylene groups in the pentanoate chain (-CH₂-CH₂-) would likely appear as complex multiplets, possibly overlapping, in the 2.5-3.5 ppm region.

-

¹³C NMR: The carbon spectrum would be characterized by two carbonyl signals for the ketone and ester groups (likely in the 170-200 ppm range), a signal for the trifluoromethylated carbon (around 115-125 ppm, split into a quartet by the fluorine atoms), and signals for the ethyl and methylene carbons at higher field.

-

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds.[5] A single, sharp signal, likely a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group.[5] The chemical shift for trifluoroacetyl groups typically falls in the range of -67 to -85 ppm (relative to CFCl₃).[6] This distinct signal provides an unambiguous marker for the presence and electronic environment of the trifluoromethyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of its functional groups. Two distinct carbonyl (C=O) stretching bands are expected: one for the ester group (typically around 1735-1750 cm⁻¹) and one for the ketone (around 1715-1725 cm⁻¹).[7] Additionally, strong, characteristic C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) corresponding to its molecular weight of 198.14 would be expected. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage adjacent to the carbonyl groups.

Experimental Protocol: Refractive Index Determination

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid substances.[8] The following protocol outlines the standard procedure for its measurement using a digital Abbe refractometer.

Methodology

-

Instrument Preparation:

-

Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index (e.g., distilled water).

-

Turn on the instrument and allow the light source and temperature control to stabilize at the desired temperature (commonly 20°C or 25°C).[8]

-

-

Prism Cleaning:

-

Open the prism assembly.

-

Using a soft, lint-free tissue (like a Kimwipe), gently wipe the surfaces of both the upper and lower prisms with a suitable solvent, such as acetone or ethanol.[9]

-

Perform a final wipe with a clean, dry tissue to ensure no residue remains.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place 2-3 drops of this compound onto the center of the lower prism.[9] Ensure the prism surface is fully covered by the liquid.

-

-

Measurement:

-

Carefully close the prism assembly, ensuring the liquid sample spreads evenly without forming air bubbles.

-

Activate the measurement function on the digital refractometer.[10] The instrument will automatically detect the shadowline (critical angle of total reflection) and display the refractive index value, typically to four decimal places.

-

Record both the refractive index and the temperature at which the measurement was taken.

-

-

Post-Measurement Cleaning:

-

Immediately after the measurement is complete, open the prism assembly.

-

Wipe the sample from the prisms using a soft tissue.

-

Clean the prism surfaces thoroughly with a solvent as described in Step 2 to prevent cross-contamination.[9]

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 1003322-53-9 [m.chemicalbook.com]

- 3. Buy Ethyl 5,5,5-trifluoro-4-oxopentanoate | 70961-05-6 [smolecule.com]

- 4. CAS#:893643-18-0 | Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Chemsrc [chemsrc.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Refractive Index ASTM D542 [intertek.com]

Spectroscopic Profile of Ethyl 5,5,5-trifluoro-2-oxopentanoate: A Technical Guide for Researchers

Introduction

Ethyl 5,5,5-trifluoro-2-oxopentanoate, a fluorinated alpha-keto ester, represents a molecule of significant interest in the realms of synthetic chemistry and drug discovery. The incorporation of a trifluoromethyl group (–CF₃) can profoundly alter the physicochemical and biological properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the structural and electronic characteristics of this compound is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1003322-53-9), offering a foundational reference for its identification, characterization, and application in research and development. While experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds to provide a robust analytical framework.

Molecular Structure and Key Physicochemical Properties

This compound possesses a molecular formula of C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol .[1] The structure features a trifluoromethyl group at the terminus of a pentanoyl chain, with a ketone at the 2-position and an ethyl ester functionality. These features give rise to its characteristic chemical properties and are the basis for the interpretation of its spectroscopic data.

| Property | Value | Source |

| CAS Number | 1003322-53-9 | [1] |

| Molecular Formula | C₇H₉F₃O₃ | [2] |

| Molecular Weight | 198.14 | [2] |

| Predicted Boiling Point | 182.1 ± 40.0 °C | [1] |

| Predicted Density | 1.230 ± 0.06 g/cm³ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to reveal three distinct sets of signals corresponding to the ethyl group protons and the two methylene groups of the pentanoyl chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are expected to appear as a triplet due to coupling with the adjacent methylene protons. |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. This is consistent with data for similar ethyl esters like ethyl trifluoroacetate, where the quartet appears around 4.4 ppm.[3] |

| ~2.70 | Triplet of Quartets (tq) | 2H | -CO-CH₂-CH₂ -CF₃ | These methylene protons are adjacent to both a carbonyl group and a trifluoromethyl-substituted carbon. The triplet arises from coupling to the neighboring methylene group, and the quartet arises from long-range coupling to the three fluorine atoms. |

| ~3.20 | Triplet (t) | 2H | -CO-CH₂ -CH₂-CF₃ | These methylene protons are deshielded by the adjacent carbonyl group and appear as a triplet due to coupling with the neighboring methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl group and the carbonyl groups will significantly influence the chemical shifts.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~14 | Singlet | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is expected in the typical aliphatic region. |

| ~62 | Singlet | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| ~28 | Quartet | -CO-CH₂ -CH₂-CF₃ | This methylene carbon will be split into a quartet due to one-bond coupling with the fluorine atoms on the adjacent carbon. |

| ~32 | Singlet | -CO-CH₂-CH₂ -CF₃ | This methylene carbon is adjacent to a carbonyl group. |

| ~123 | Quartet | -C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine. |

| ~161 | Singlet | -C O-O- | The ester carbonyl carbon is expected in this region. |

| ~192 | Singlet | -C O-CH₂- | The ketone carbonyl carbon is expected to be the most deshielded carbon in the spectrum. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shift calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR (Fluorine NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[4] It provides information about the chemical environment of the fluorine atoms.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -65 to -75 | Triplet (t) | -CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group are expected to resonate in this region. The signal will be a triplet due to coupling with the adjacent methylene protons. The chemical shift of trifluoromethyl groups can vary depending on the electronic environment.[5] For comparison, the ¹⁹F NMR signal for ethyl trifluoropyruvate, a similar compound, appears in this range.[6] |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be a broadband instrument tunable to the ¹⁹F frequency.

-

Data Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe the triplet multiplicity.

-

Data Processing: Process the data as with other NMR experiments. An external or internal reference standard (e.g., CFCl₃ at 0 ppm or another known fluorinated compound) is used for chemical shift calibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Rationale |

| 198 | [M]⁺ | Molecular ion peak. |

| 169 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 153 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation for ethyl esters. |

| 125 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 97 | [CH₂CH₂CF₃]⁺ | Cleavage alpha to the ketone. |

| 69 | [CF₃]⁺ | A prominent peak corresponding to the stable trifluoromethyl cation. |

Fragmentation Pathway of this compound:

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize electron ionization (EI) to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry data, along with the underlying principles of their interpretation, offer a valuable resource for researchers in the fields of chemistry and drug development. The methodologies described herein represent standard analytical practices that can be readily implemented for the characterization and quality control of this important fluorinated building block. The insights provided are intended to facilitate the seamless integration of this compound into synthetic workflows and accelerate the discovery of new chemical entities with enhanced properties.

References

-

PubChem. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. [Link]

-

ResearchGate. Characteristic mass spectrometric fragmentation of ethyl ketones (A) and ethyl aldehydes (B). [Link]

-

NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

NIH. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

-

ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

-

ResearchGate. Mass Spectra of β-Keto Esters. [Link]

-

PubChem. Ethyl 3,3,3-trifluoro-2-oxopropanoate. [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ResearchGate. 13C NMR spectrum of c (TFA-D, 298K, 600MHz). [Link]

-

LibreTexts. Chapter 21: Ester Enolates. [Link]

-

Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5,5,5-trifluoro-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoro-2-oxopentanoate is a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can profoundly influence a molecule's biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into chemical shift predictions, coupling constants, and the influence of the electron-withdrawing trifluoromethyl group on the magnetic environment of neighboring nuclei.

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide will provide a detailed predictive analysis based on established NMR principles and data from structurally analogous compounds. Understanding these predicted spectra is crucial for chemists working with this and related fluorinated molecules.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound is presented below. The key nuclei for NMR analysis are ¹H and ¹³C. The presence of fluorine (¹⁹F) will also significantly impact the spectra through spin-spin coupling.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the ethyl group protons and the two methylene groups of the pentanoate chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H⁷ (CH₃) | ~1.3 | Triplet (t) | ³J(H⁷-H⁶) ≈ 7 |

| H⁶ (OCH₂) | ~4.2 | Quartet (q) | ³J(H⁶-H⁷) ≈ 7 |

| H³ (CH₂) | ~3.0 | Triplet of quartets (tq) | ³J(H³-H⁴) ≈ 7, ⁴J(H³-F) ≈ 2 |

| H⁴ (CH₂) | ~2.8 | Triplet (t) | ³J(H⁴-H³) ≈ 7 |

Rationale for Predictions:

-

Ethyl Group (H⁶ and H⁷): The ethoxy group protons will exhibit a characteristic quartet for the methylene protons (H⁶) and a triplet for the methyl protons (H⁷) due to their mutual coupling. The chemical shift of H⁶ is downfield (~4.2 ppm) due to the deshielding effect of the adjacent oxygen atom.

-

Methylene Protons (H³ and H⁴): The methylene group at C³ (H³) is adjacent to a carbonyl group, which is strongly electron-withdrawing, causing a downfield shift to around 3.0 ppm. Furthermore, long-range coupling to the three fluorine atoms on C⁵ is anticipated, resulting in a triplet of quartets. The methylene group at C⁴ (H⁴) is less deshielded and is expected to appear as a triplet around 2.8 ppm due to coupling with the H³ protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be significantly influenced by the fluorine atoms, leading to splitting of the carbon signals due to ¹³C-¹⁹F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C⁷ (CH₃) | ~14 | Singlet (s) | - |

| C⁶ (OCH₂) | ~62 | Singlet (s) | - |

| C⁴ (CH₂) | ~28 | Quartet (q) | ³J(C⁴-F) ≈ 4 |

| C³ (CH₂) | ~35 | Quartet (q) | ²J(C³-F) ≈ 30 |

| C⁵ (CF₃) | ~124 | Quartet (q) | ¹J(C⁵-F) ≈ 275 |

| C² (C=O) | ~195 | Quartet (q) | ³J(C²-F) ≈ 4 |

| C¹ (C=O) | ~161 | Singlet (s) | - |

Rationale for Predictions:

-

Carbonyl Carbons (C¹ and C²): Two distinct carbonyl signals are expected. The ester carbonyl (C¹) will be more shielded (~161 ppm) compared to the ketone carbonyl (C²), which is expected at a more downfield position (~195 ppm). The ketone carbonyl may exhibit a small quartet splitting due to three-bond coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (C⁵): The carbon directly bonded to the three fluorine atoms will appear as a quartet with a large one-bond coupling constant (¹J(C-F)) of approximately 275 Hz.[1] Its chemical shift will be in the region of 124 ppm.[1]

-

Methylene Carbons (C³ and C⁴): The methylene carbon C³ will show a quartet due to a significant two-bond coupling to the fluorine atoms (²J(C-F) ≈ 30 Hz). The C⁴ carbon will also be a quartet, but with a smaller three-bond coupling constant (³J(C-F) ≈ 4 Hz).[1]

-

Ethyl Group Carbons (C⁶ and C⁷): These carbons are distant from the trifluoromethyl group and are not expected to show any significant C-F coupling, thus appearing as singlets.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or acetonitrile-d₃ can also be used depending on the experimental requirements.[2] The choice of solvent can slightly influence the chemical shifts.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.[4]

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Caption: Workflow for NMR sample preparation and data acquisition.

2. NMR Data Acquisition:

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The Impact of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, which has several notable effects on the NMR spectra:

-

Deshielding: The strong inductive effect of the CF₃ group deshields adjacent protons and carbons, causing their signals to appear at a more downfield chemical shift.

-

J-Coupling: The magnetic ¹⁹F nuclei (spin I = ½, 100% natural abundance) couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of the coupling constant (J) decreases with the number of bonds separating the coupled nuclei (¹J > ²J > ³J).[5]

Conclusion

This technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is fundamental for structural verification and purity assessment in research and drug development. The unique spectral features introduced by the trifluoromethyl group underscore the power of NMR spectroscopy in the analysis of fluorinated organic compounds.

References

-

University of Wisconsin-Madison, Department of Chemistry. H NMR: Intermediate Level, Spectrum 19. Available from: [Link]

-

PubChem. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Available from: [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Magnetic Resonance, 209(1), 99-105.

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

Oxford Instruments. NMR | Speeding Fluorine Analysis. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

-

Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]

-

ChemSrc. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Available from: [Link]

-

National Institutes of Health. 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Available from: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

ResearchGate. (PDF) NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Available from: [Link]

-

The Royal Society of Chemistry. Rhodium-Catalyzed Regioselective Ring-Opening of Vinyl Epoxides with Et3N·3HF Reagent - Formation of Allylic Fluorohydrins. Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available from: [Link]

-

YouTube. NMR 5: Coupling Constants. Available from: [Link]

-

Harvard University. Lecture 3: Coupling Constants Coupling Constants the chemical shift. Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

ResearchGate. (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]

Sources

19F NMR Chemical Shifts for Trifluoromethyl Ketones: A Technical Guide

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a privileged scaffold in drug discovery, acting as potent transition-state inhibitors for serine proteases and esterases. However, their analysis via 19F NMR is complicated by a dynamic equilibrium: the rapid, reversible hydration of the carbonyl group in aqueous or protic media.

This guide provides a definitive technical framework for interpreting 19F chemical shifts of TFMKs. It moves beyond simple spectral assignment to address the hydration equilibrium (

Theoretical Foundation: The Hydration Equilibrium

The core challenge in TFMK analysis is the electron-withdrawing nature of the trifluoromethyl group, which destabilizes the carbonyl (

Electronic Shielding Mechanism

-

Ketone Form (

): The carbonyl -

Hydrate Form (

): The conversion to a tetrahedral geometry breaks the conjugation, increasing electron density around the fluorine atoms. This results in a significant upfield shift (more negative ppm).

Pathway Visualization

Figure 1: The hydration equilibrium of Trifluoromethyl Ketones. The sp2 to sp3 hybridization change drives the diagnostic upfield shift in 19F NMR.

Chemical Shift Trends & Data

The following data is referenced against Trichlorofluoromethane (CFCl

Diagnostic Shift Ranges

| Species | Hybridization | Electronic Environment | Typical Shift Range ( |

| Free Ketone | Deshielded, | -68 to -75 ppm | |

| Gem-Diol (Hydrate) | Shielded, saturated | -78 to -85 ppm | |

| Enzyme-Bound | Mimics hydrate/hemi-ketal | -80 to -84 ppm |

Solvent & Substituent Effects

Solvent polarity and alpha-substituents dramatically alter the equilibrium constant (

| Compound Class | Solvent | Dominant Species | Observed Shift ( |

| Trifluoroacetophenone | CDCl | Ketone | ~ -71.5 ppm |

| Trifluoroacetophenone | D | Hydrate/Hemiketal | ~ -77.0 ppm |

| Trifluoroacetone | DMSO- | Ketone | ~ -78.0 ppm |

| Trifluoroacetone | D | Hydrate | ~ -84.0 ppm |

| D | Hydrate (Stabilized) | ~ -82.5 ppm |

Critical Insight: In "fast exchange" conditions (relative to the NMR timescale), you will observe a single peak at the weighted average position. In "slow exchange" (often seen with tight-binding enzyme inhibitors), you will see distinct peaks for the free and bound forms.

Application in Drug Discovery: Determination

19F NMR is a primary screen for TFMK inhibitors because the fluorine signal acts as a direct reporter of the active site environment.

The "Reporter" Mechanism

When a TFMK binds to a serine protease (e.g., Chymotrypsin, FAAH), the active site serine hydroxyl attacks the ketone to form a stable hemiketal . This tetrahedral adduct mimics the transition state of peptide hydrolysis.

-

Observation: The 19F signal shifts upfield (similar to hydration).

-

Differentiation: The "Bound" signal is often broader (due to the correlation time

of the large protein) and chemically distinct from the background hydrate signal.

Experimental Workflow: Binding Assay

Figure 2: Workflow for determining binding affinity using 19F NMR. The CPMG sequence is often used to suppress background protein signals.

Experimental Protocols

Standard Acquisition Parameters

To ensure quantitative accuracy (qNMR) and reproducibility, adhere to these parameters.

-

Pulse Sequence: zg (standard 1D) or cpmg (for protein binding studies to suppress broad resonances).

-

Spectral Width (SW): 200–300 ppm (ensure coverage from -60 to -100 ppm).

-

Relaxation Delay (D1):

-

Qualitative: 1–2 seconds.

-

Quantitative:> 5 × T1 . Note that CF

groups on small molecules have long T1 relaxation times (often 2–5 seconds). Set D1 to 15–20 seconds for qNMR.

-

-

Excitation Pulse: 30° or 90° (adjust D1 accordingly).

-

Referencing:

-

Internal:

-Trifluorotoluene ( -

External: Coaxial insert with TFA (

-76.55 ppm) or NaF ( -

Note: Avoid using volatile CFCl

for biological samples.

-

Protocol: Measuring Hydration Constant ( )

-

Prepare Stock: Dissolve TFMK in dry acetonitrile-d3 (or DMSO-d6).

-

Baseline Scan: Acquire 19F spectrum to confirm the "Ketone" shift (e.g., -72 ppm).

-

Titration: Add aliquots of D

O or phosphate buffer (pH 7.4). -

Equilibration: Allow 10 minutes for equilibrium.

-

Measurement: Acquire spectra. If exchange is slow, integrate the "Ketone" and "Hydrate" peaks separately.

-

Calculation:

Troubleshooting & Artifacts

| Issue | Cause | Solution |

| Phase Distortion | Large chemical shift anisotropy (CSA) or wide SW. | Use backward linear prediction; ensure accurate phasing of the large solvent/fluorine peaks. |

| Baseline Rolling | Acoustic ringing of the probe (common in 19F). | Use a pre-scan delay (DE) or "depth" pulse sequences; apply backward linear prediction to the FID. |

| Missing Signals | Chemical exchange broadening. | If the exchange rate ( |

| Integration Errors | Insufficient D1 (Relaxation delay). | Increase D1 to 20s. CF |

References

-

Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.[1]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.

-

Sigma-Aldrich. Certified Reference Materials for 19F NMR.

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5,5,5-trifluoro-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of ethyl 5,5,5-trifluoro-2-oxopentanoate. Given the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry, including established fragmentation mechanisms for esters and ketones, and considers the influence of the electron-withdrawing trifluoromethyl group. This predictive guide is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Molecular Profile of this compound

Before delving into the fragmentation analysis, it is essential to establish the fundamental molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₃ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Monoisotopic Mass | 198.05037 Da | Calculated |

| Structure | ||

|

The presence of a β-keto ester functionality and a terminal trifluoromethyl group are key structural features that will dictate the fragmentation pathways.[2]

Predicted Fragmentation under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The following sections outline the most probable fragmentation pathways for this compound under EI conditions.

The Molecular Ion (M⁺˙)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺˙) at an m/z of 198. The intensity of the molecular ion peak for acyclic esters can vary but is often observable.[3]

Key Fragmentation Pathways

The fragmentation of the molecular ion is predicted to be dominated by cleavages alpha to the carbonyl groups and rearrangements involving the ester and ketone functionalities.[2][4]

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a common fragmentation mechanism for both ketones and esters.[3][4][5] For this compound, several alpha-cleavage pathways are plausible:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of the ester will result in the formation of an acylium ion at m/z 153 . This is often a prominent peak in the mass spectra of ethyl esters.[4]

-

Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the C-C bond adjacent to the ester carbonyl can lead to the loss of an ethyl radical, yielding a fragment at m/z 169 .

-

Cleavage adjacent to the Ketone: Fragmentation can occur on either side of the keto group.

-

Cleavage between C2 and C3 would result in the formation of the [CH₃CH₂OCOCO]⁺ ion at m/z 101 and a neutral fragment.

-

Cleavage between C3 and C4 would lead to the formation of the [CF₃CH₂CO]⁺ ion at m/z 97 . The stability of the acylium ion will influence the likelihood of this fragmentation.

-

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[6] In this compound, the ethyl ester moiety provides the necessary γ-hydrogens. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (ethene, C₂H₄) and the formation of a radical cation at m/z 170 .

Influence of the Trifluoromethyl Group

The highly electronegative trifluoromethyl group significantly influences the fragmentation pattern. It can direct cleavage pathways and stabilize certain fragments. The loss of the CF₃ radical (•CF₃) is a possible fragmentation, which would lead to a fragment at m/z 129 .

Summary of Predicted EI Fragments

The following table summarizes the major predicted fragments for this compound under EI.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 198 | [C₇H₉F₃O₃]⁺˙ | Molecular Ion |

| 170 | [C₅H₅F₃O₃]⁺˙ | McLafferty Rearrangement (loss of C₂H₄) |

| 153 | [C₅H₄F₃O₂]⁺ | α-cleavage (loss of •OCH₂CH₃) |

| 129 | [C₆H₉O₃]⁺ | Loss of •CF₃ |

| 101 | [C₃H₅O₃]⁺ | α-cleavage at C2-C3 |

| 97 | [C₃H₂F₃O]⁺ | α-cleavage at C3-C4 |

Visualizing the EI Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation pathways of this compound.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation in the source.

Expected Ions in Positive ESI Mode

In positive ion mode ESI, the following ions are anticipated:

-

[M+H]⁺: Protonated molecule at m/z 199.0578 .

-

[M+Na]⁺: Sodium adduct at m/z 221.0398 .

-

[M+K]⁺: Potassium adduct at m/z 237.0137 .

Collision-Induced Dissociation (CID) of the Protonated Molecule

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion (e.g., [M+H]⁺) is fragmented through collision-induced dissociation (CID). The fragmentation of the protonated molecule is expected to involve the loss of neutral molecules.

-

Loss of Ethanol (C₂H₅OH): A likely fragmentation pathway for the protonated molecule is the loss of a neutral ethanol molecule, resulting in a fragment at m/z 153.0214 .

-

Loss of Water (H₂O): If a proton adds to one of the carbonyl oxygens, subsequent loss of a water molecule could occur, leading to a fragment at m/z 181.0472 .

-

Loss of Carbon Monoxide (CO): The loss of a neutral carbon monoxide molecule from the keto group is also a possibility, yielding a fragment at m/z 171.0629 .

Visualizing the ESI-MS/MS Fragmentation Pathway

The following diagram depicts the predicted fragmentation of the protonated molecule in an ESI-MS/MS experiment.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5,5,5-trifluoro-2-oxopentanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and material safety data for Ethyl 5,5,5-trifluoro-2-oxopentanoate. As a reactive fluorinated building block, its unique properties are valuable in synthetic and medicinal chemistry. However, these same properties necessitate a thorough understanding and disciplined application of safety protocols. This guide moves beyond mere compliance, offering insights into the causality behind safety measures to foster a proactive safety culture in the laboratory.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a fluorinated organic compound whose trifluoromethyl group significantly influences its reactivity and physical properties.[1] A precise understanding of its characteristics is the foundation of its safe utilization.

Identifier and Property Summary

| Property | Value | Source |

| Chemical Name | This compound | ChemScene[2] |

| Synonym | 5,5,5-Trifluoro-2-oxopentanoic acid ethyl ester | ChemScene[2] |

| CAS Number | 1003322-53-9 | ChemScene[2] |

| Molecular Formula | C₇H₉F₃O₃ | ChemScene[2] |

| Molecular Weight | 198.14 g/mol | ChemScene[2] |

| Appearance | Colorless liquid (presumed) | AChemBlock[3] |

| Boiling Point | ~185-198 °C at 760 mmHg | Smolecule[1], Chemsrc[4] |

| Density | ~1.2-1.3 g/cm³ | Smolecule[1], Chemsrc[4] |

| Flash Point | ~64-72 °C (Combustible)* | Smolecule[1], Chemsrc[4] |

*Note: Specific experimental data for this exact compound is limited. These values are extrapolated from closely related analogs, ethyl 5,5,5-trifluoro-4-oxopentanoate and ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, and should be treated as estimates.

Section 2: Hazard Identification and Toxicological Insights

The primary hazards associated with this compound stem from its irritant properties and potential effects upon inhalation or ingestion. A full toxicological profile has not been established, which mandates handling it with the precaution afforded to substances with unknown long-term effects.[5]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Class | Hazard Statement | Source |

| Warning | Skin Irritation | H315: Causes skin irritation | ChemScene[2], PubChem[6] | |

| Eye Irritation | H319/H320: Causes serious eye irritation | ChemScene[2], PubChem[6] | ||

| STOT - Single Exposure | H335: May cause respiratory irritation | PubChem[6] | ||

| Acute Toxicity, Oral | H302: Harmful if swallowed (inferred) | PubChem[6] | ||

| Flammable Liquids | H227: Combustible liquid (inferred) | PubChem[6], ChemicalBook[7] |

Expert Toxicological Commentary: The trifluoromethyl group and the keto-ester functionalities suggest that the molecule can be reactive. Skin and eye irritation are common for such compounds. The respiratory irritation warning (H335) is critical; it underscores the necessity of handling this volatile substance only within a certified chemical fume hood to prevent inhalation of vapors.[6] While comprehensive mutagenicity or carcinogenicity data is unavailable, the absence of data should not be interpreted as absence of risk.[8] Treat this compound with appropriate caution until more information is known.

Section 3: Proactive Handling and Engineering Controls

Safe handling protocols are designed to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The primary engineering control for this substance is a properly functioning chemical fume hood.

Standard Operating Protocol for Handling:

-

Pre-Use Assessment: Before handling, review this guide and the most current Safety Data Sheet (SDS). Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[9]

-

Work Area Preparation: Conduct all operations within a certified chemical fume hood. The sash should be positioned as low as practicable.

-